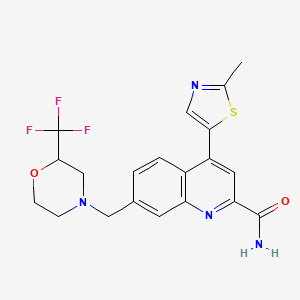

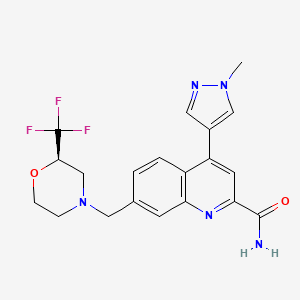

Quinoline derivative 6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé de quinoléine 6 est un membre de la famille des quinoléines, qui est une classe de composés organiques aromatiques hétérocycliques. Les dérivés de quinoléine sont connus pour leurs diverses applications en chimie organique médicinale, industrielle et synthétique. La structure de la quinoléine est constituée d'un cycle benzénique fusionné à un cycle pyridine, ce qui en fait un échafaudage polyvalent pour diverses modifications chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le dérivé de quinoléine 6 peut être synthétisé en utilisant plusieurs méthodes, notamment la synthèse de Friedländer, la synthèse de Skraup et la synthèse de Doebner-Miller. Ces méthodes impliquent généralement la condensation de dérivés d'aniline avec des composés carbonylés dans des conditions acides ou basiques.

Synthèse de Friedländer : Cette méthode implique la réaction de la 2-aminobenzaldéhyde avec une cétone en présence d'une base, comme l'hydroxyde de sodium, pour former le dérivé de quinoléine.

Synthèse de Skraup : Cette méthode utilise de l'aniline, du glycérol et un oxydant, comme le nitrobenzène, en présence d'acide sulfurique pour produire le dérivé de quinoléine.

Synthèse de Doebner-Miller : Cette méthode implique la réaction de l'aniline avec des composés carbonylés α,β-insaturés en présence d'un catalyseur acide.

Méthodes de production industrielle

La production industrielle de dérivés de quinoléine implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Des catalyseurs, tels que les métaux de transition, et des approches de chimie verte, telles que l'irradiation par micro-ondes et les conditions sans solvant, sont couramment utilisés pour améliorer l'efficacité et la durabilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le dérivé de quinoléine 6 subit diverses réactions chimiques, notamment l'oxydation, la réduction, la substitution et la cyclisation.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène.

Réduction : Gaz hydrogène avec un catalyseur au palladium, borohydrure de sodium et hydrure de lithium et d'aluminium.

Substitution : Halogénures d'alkyle, halogénures d'aryle et réactifs organométalliques.

Principaux produits formés

Oxydation : N-oxydes de quinoléine.

Réduction : Dihydroquinoléines.

Substitution : Dérivés de quinoléine alkylés ou arylés.

Applications de la recherche scientifique

Le dérivé de quinoléine 6 a une large gamme d'applications dans la recherche scientifique, notamment :

Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.

Médecine : Investigé pour son potentiel en tant qu'agent anticancéreux, antipaludique et antimicrobien.

Industrie : Utilisé dans la production de colorants, de pigments et de produits agrochimiques.

Mécanisme d'action

Le mécanisme d'action du dérivé de quinoléine 6 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes, les récepteurs et les acides nucléiques. Par exemple, les dérivés de quinoléine peuvent inhiber l'activité des enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et empêchant la catalyse . De plus, les dérivés de quinoléine peuvent s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription .

Applications De Recherche Scientifique

Quinoline derivative 6 has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of quinoline derivative 6 involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. For example, quinoline derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, quinoline derivatives can intercalate into DNA, disrupting the replication and transcription processes .

Comparaison Avec Des Composés Similaires

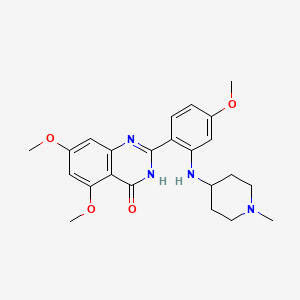

Le dérivé de quinoléine 6 peut être comparé à d'autres composés similaires, tels que l'isoquinoléine, la quinazoline et la cinnoline. Ces composés partagent une structure hétérocyclique similaire mais diffèrent par la position et le type d'atomes d'azote dans le système cyclique.

Isoquinoléine : Similaire à la quinoléine mais avec l'atome d'azote en deuxième position du système cyclique.

Quinazoline : Contient deux atomes d'azote aux premières et troisièmes positions du système cyclique.

Cinnoline : Contient des atomes d'azote aux premières et quatrièmes positions du système cyclique.

Conclusion

Le dérivé de quinoléine 6 est un composé polyvalent avec des applications significatives dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Sa structure et sa réactivité uniques en font un outil précieux pour la recherche scientifique et les applications industrielles.

Propriétés

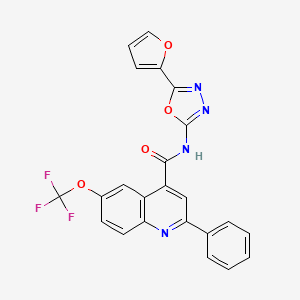

Formule moléculaire |

C20H20F3N5O2 |

|---|---|

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

4-(1-methylpyrazol-4-yl)-7-[[(2R)-2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |

InChI |

InChI=1S/C20H20F3N5O2/c1-27-10-13(8-25-27)15-7-17(19(24)29)26-16-6-12(2-3-14(15)16)9-28-4-5-30-18(11-28)20(21,22)23/h2-3,6-8,10,18H,4-5,9,11H2,1H3,(H2,24,29)/t18-/m1/s1 |

Clé InChI |

PUIAIYDBFPDZPF-GOSISDBHSA-N |

SMILES isomérique |

CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3)CN4CCO[C@H](C4)C(F)(F)F)C(=O)N |

SMILES canonique |

CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[2,3-d]pyrimidine derivative 20](/img/structure/B10836157.png)

![Pyrrolo[2,3-d]pyrimidine derivative 21](/img/structure/B10836170.png)

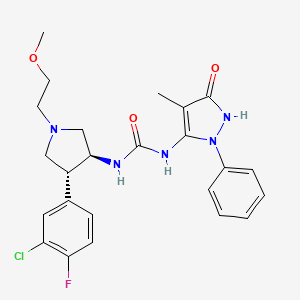

![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836173.png)

![Pyrrolo[2,3-d]pyrimidine derivative 28](/img/structure/B10836177.png)

![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea](/img/structure/B10836180.png)

![1-[2-(3-Chloro-2-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]-3-[4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]urea](/img/structure/B10836181.png)

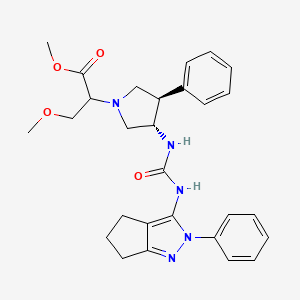

![1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea](/img/structure/B10836197.png)

![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)

![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)